molecular formula C5H8F2O2 B6236924 (4,4-difluorooxolan-3-yl)methanol CAS No. 1780169-27-8

(4,4-difluorooxolan-3-yl)methanol

Cat. No. B6236924
CAS RN: 1780169-27-8
M. Wt: 138.1
InChI Key:
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Description

(4,4-Difluorooxolan-3-yl)methanol, also known as 4,4-DFO, is an organic compound with a wide range of applications in the scientific research field. It is a versatile and highly reactive compound, which has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4,4-DFO has been used in the study of the mechanism of action of various enzymes, as well as in the development of new biological tools.

Scientific Research Applications

(4,4-difluorooxolan-3-yl)methanol has been used in a wide range of scientific research applications, including the study of enzyme mechanisms, the development of new biological tools, and the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, (4,4-difluorooxolan-3-yl)methanol has been used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of various enzymes. Additionally, (4,4-difluorooxolan-3-yl)methanol has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4,4-difluorooxolan-3-yl)methanol is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles in the target molecule. This reaction is thought to result in the formation of a covalent bond between the two molecules, leading to a change in the structure and/or function of the target molecule. Additionally, (4,4-difluorooxolan-3-yl)methanol is believed to be involved in the formation of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4,4-difluorooxolan-3-yl)methanol are still being studied. However, it is believed that the compound has a wide range of effects on the body, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of protein synthesis. Additionally, (4,4-difluorooxolan-3-yl)methanol has been shown to have an effect on the metabolism of fatty acids and triglycerides, as well as on the synthesis of cholesterol. Additionally, (4,4-difluorooxolan-3-yl)methanol has been shown to have an effect on the immune system, as well as on the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

The advantages of using (4,4-difluorooxolan-3-yl)methanol in laboratory experiments include its high reactivity, its low cost, and its ease of use. Additionally, (4,4-difluorooxolan-3-yl)methanol is a versatile compound, which can be used in a variety of applications. However, there are some limitations to the use of (4,4-difluorooxolan-3-yl)methanol in laboratory experiments, including its potential toxicity and its potential to cause environmental damage. Additionally, (4,4-difluorooxolan-3-yl)methanol is not suitable for use in certain laboratory experiments, such as those involving the synthesis of pharmaceuticals.

Future Directions

The future directions for the use of (4,4-difluorooxolan-3-yl)methanol are numerous. One potential future direction is the use of (4,4-difluorooxolan-3-yl)methanol in the development of new drugs and agrochemicals. Additionally, (4,4-difluorooxolan-3-yl)methanol could be used in the study of the mechanism of action of various enzymes, as well as in the development of new biological tools. Additionally, (4,4-difluorooxolan-3-yl)methanol could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Finally, (4,4-difluorooxolan-3-yl)methanol could be used in the study of the structure and function of proteins, as well as in the study of the biochemical and physiological effects of various compounds.

Synthesis Methods

(4,4-difluorooxolan-3-yl)methanol can be synthesized through a variety of methods. The most common method is the use of difluoromethylation reagents, such as N-fluorobenzenesulfonimide (NFSI) or N-fluoro-1-methylbenzenesulfonimide (NFSI-M). This method involves the reaction of a difluoromethylation reagent with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTS). Other methods of synthesis include the use of difluoromethylation reagents, such as N-fluorobenzenesulfonimide (NFSI) or N-fluoro-1-methylbenzenesulfonimide (NFSI-M), in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTS), or the use of a difluoromethylation reagent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a base catalyst, such as sodium hydroxide (NaOH).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4,4-difluorooxolan-3-yl)methanol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-difluorotoluene", "paraformaldehyde", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "methanol" ], "Reaction": [ "Step 1: 2,3-difluorotoluene is reacted with paraformaldehyde in the presence of sodium hydroxide to form (4,4-difluorobenzyl)alcohol.", "Step 2: (4,4-difluorobenzyl)alcohol is oxidized with acetic acid and sulfuric acid to form (4,4-difluorobenzaldehyde).", "Step 3: (4,4-difluorobenzaldehyde) is reacted with sodium hydroxide to form (4,4-difluorobenzyl)oxirane.", "Step 4: (4,4-difluorobenzyl)oxirane is reacted with methanol in the presence of sodium chloride to form (4,4-difluorooxolan-3-yl)methanol.", "Step 5: The product is purified by washing with sodium bicarbonate and drying with magnesium sulfate." ] }

CAS RN

1780169-27-8

Product Name

(4,4-difluorooxolan-3-yl)methanol

Molecular Formula

C5H8F2O2

Molecular Weight

138.1

Purity

95

Origin of Product

United States

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